molecular formula C12H16O2 B15161406 2,3-Dimethyl-4-propoxybenzaldehyde CAS No. 820236-89-3

2,3-Dimethyl-4-propoxybenzaldehyde

Cat. No.: B15161406
CAS No.: 820236-89-3
M. Wt: 192.25 g/mol
InChI Key: HCKJSSLOZNVRGA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at positions 2 and 3, and a propoxy group at position 4. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-propoxybenzaldehyde typically involves the alkylation of 2,3-dimethylphenol with propyl bromide in the presence of a base, followed by oxidation of the resulting 2,3-dimethyl-4-propoxyphenol to the corresponding aldehyde. The reaction conditions often include:

  • Alkylation

      Reagents: 2,3-dimethylphenol, propyl bromide, and a base such as potassium carbonate.

      Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

  • Oxidation

      Reagents: 2,3-dimethyl-4-propoxyphenol and an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

      Conditions: The oxidation is typically performed at room temperature in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,3-Dimethyl-4-propoxybenzoic acid.

    Reduction: 2,3-Dimethyl-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2,3-Dimethyl-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-propoxybenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity can be exploited in various biochemical assays and synthetic processes.

Comparison with Similar Compounds

2,3-Dimethyl-4-propoxybenzaldehyde can be compared with other similar compounds, such as:

    2,3-Dimethylbenzaldehyde: Lacks the propoxy group, leading to different reactivity and applications.

    4-Propoxybenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.

    2,5-Dimethyl-4-propoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for certain synthetic and research applications.

Properties

CAS No.

820236-89-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,3-dimethyl-4-propoxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(8-13)9(2)10(12)3/h5-6,8H,4,7H2,1-3H3

InChI Key

HCKJSSLOZNVRGA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)C)C

Origin of Product

United States

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